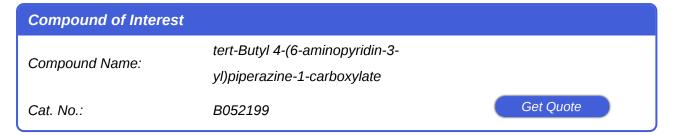


# tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1carboxylate chemical structure

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An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

### **Abstract**

This technical guide provides a comprehensive overview of **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it highlights its significant role in the development of targeted therapies, particularly as a building block for cyclin-dependent kinase (CDK) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a consolidated resource of technical data and experimental methodologies.

### **Chemical Structure and Properties**

**tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate** is an organic compound featuring a pyridine ring substituted with an amino group and a Boc-protected piperazine moiety.[1][2][3] This structure provides a versatile scaffold for the synthesis of more complex molecules.[3][4]

Chemical Structure:

Table 1: Chemical and Physical Properties



Property	Value	Source
IUPAC Name	tert-butyl 4-(6-amino-3- pyridinyl)piperazine-1- carboxylate	[1]
Synonyms	1-BOC-4-(6-aminopyridin-3-yl)piperazine, 4-(6-Amino-3-pyridyl)-1-Boc-piperazine	[1][5]
CAS Number	571188-59-5	[1][6]
Molecular Formula	C14H22N4O2	[1][7][8]
Molecular Weight	278.35 g/mol	[1][7][8]
Appearance	Light yellow to brown or dark yellow solid powder	[3][6][9]
Melting Point	130-132°C	[5]
Boiling Point	454.1 ± 45.0 °C at 760 mmHg	[5]
Density	1.182 g/cm <sup>3</sup>	[5][9]
Solubility	DMSO (Slightly), Methanol (Very Slightly)	[9]
SMILES	CC(C) (C)OC(=O)N1CCN(CC1)C2=C N=C(C=C2)N	[1][2][8]
InChIKey	RMULRXHUNOVPEI- UHFFFAOYSA-N	[1][10]

### **Synthesis and Experimental Protocols**

Several synthetic routes for the preparation of **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate** have been reported. The following protocols outline two common methods: a one-step photocatalytic reaction and a two-step iodination-coupling sequence.

## **Protocol 1: One-Step Photocatalytic Synthesis**



This method synthesizes the target compound in a single step from 2-aminopyridine and 1-BOC-piperazine via a visible-light-mediated reaction.[7][11]

#### Experimental Procedure:

- To a solution of anhydrous dichloroethane, add 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-Noxide (TEMPO).[7]
- Replace the atmosphere in the reaction vessel with oxygen by purging three times.
- Irradiate the mixture with a blue LED light source.
- Maintain the reaction for 10 hours.
- Upon completion, filter the reaction mixture to remove the catalyst.
- The filtrate is then concentrated under reduced pressure and purified by column chromatography to yield the final product.[7]

#### Quantitative Data:

Parameter	Value	
Yield	95%	
Product Form	Colorless white solid	

## **Protocol 2: Two-Step Iodination and Coupling Synthesis**

This route involves the initial iodination of 2-aminopyridine, followed by a palladium-catalyzed coupling reaction with 1-BOC-piperazine.[12]

#### Step 1: Synthesis of 2-amino-5-iodopyridine

 Add 2-aminopyridine and potassium iodate to a solution of concentrated sulfuric acid (90-100%), maintaining the temperature between 20-30°C.[12]



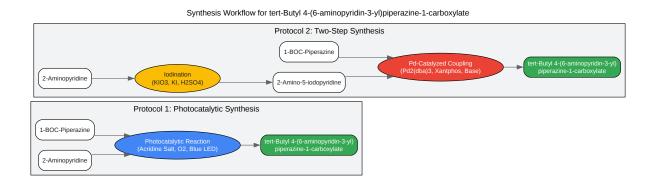
- Add a 35-37% solution of potassium iodide dropwise over a period of 0.5-3 hours.
- After the addition is complete, adjust the pH of the reaction solution to 8-9 by the dropwise addition of a potassium hydroxide solution to precipitate the solid product.[12]
- Filter and dry the solid to obtain the crude 2-amino-5-iodopyridine.[12]

#### Step 2: Coupling Reaction

- Combine the 2-amino-5-iodopyridine from Step 1 with 1-BOC-piperazine in a suitable solvent (e.g., toluene, dioxane, or DMF).[12]
- Add a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).[12]
- Add a base such as sodium tert-butoxide or potassium carbonate.
- Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
- After cooling, the mixture is worked up by extraction and purified by chromatography to afford the target compound.

Synthesis Workflow Diagram





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Caption: Synthetic routes to the target compound.

### **Applications in Drug Discovery**

**tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate** is a crucial intermediate in the pharmaceutical industry.[4][6][13] Its primary application is in the synthesis of active pharmaceutical ingredients (APIs), most notably for targeted cancer therapies.[6]

- Intermediate for Kinase Inhibitors: It is a key building block for the synthesis of Palbociclib and Ribociclib, which are selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).
   [6][13] These drugs are used to treat certain types of breast cancer.[6]
- Scaffold for Bioactive Compounds: The pyridine-piperazine scaffold is a privileged structure in medicinal chemistry.[3] The pyridine ring can form hydrogen bond interactions with biological targets, while the piperazine moiety enhances solubility and provides a point for further chemical modification.[3]



 Fragment in Drug Design: This compound serves as a valuable fragment in fragment-based drug design (FBDD) for developing new therapeutic agents targeting enzymes like kinases, G-protein coupled receptors (GPCRs), and ion channels.[3]

### **Analytical and Spectroscopic Data**

Characterization of **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate** is typically performed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

Technique	Data	Source
<sup>1</sup> H NMR	(300MHz, d <sup>6</sup> -DMSO): δ 1.41 (s, 9H), 3.31 (dd, 4H), 3.72 (dd, 4H), 6.65 (d, 1H), 6.70 (s, 2H), 6.78 (d, 1H), 7.17 (s, 1H)	[11]
Mass Spectrometry (HRMS)	[M+H]+: 279.1820	[11]
Mass Spectrometry (MS)	[M+H]+: 279	[6]

A variety of spectral data including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spec are available for this compound from chemical suppliers and databases.[14][15][16]

### Safety and Handling

According to available safety data sheets, **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate** is harmful if swallowed and may cause skin and eye irritation.[1][17]

- Hazard Statements: H302 (Harmful if swallowed).[17] May also include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]
- Precautionary Measures: Standard laboratory personal protective equipment should be worn, including safety glasses, gloves, and a lab coat.[9] Handling should occur in a wellventilated area.



 Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9][17]

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[18]

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